molecular formula C15H21N3O2 B10840456 1-Phenyl-3-(1-propionylpiperidin-4-yl)urea

1-Phenyl-3-(1-propionylpiperidin-4-yl)urea

Cat. No.: B10840456
M. Wt: 275.35 g/mol
InChI Key: XOEKGIBLQVJFBB-UHFFFAOYSA-N
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Description

1-Phenyl-3-(1-propionylpiperidin-4-yl)urea is a chemical compound known for its significant biological activities. It is a potent inhibitor of soluble epoxide hydrolase, an enzyme involved in the metabolism of epoxides to diols. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory and neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(1-propionylpiperidin-4-yl)urea typically involves the reaction of 1-propionylpiperidine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(1-propionylpiperidin-4-yl)urea undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed:

Scientific Research Applications

1-Phenyl-3-(1-propionylpiperidin-4-yl)urea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(1-propionylpiperidin-4-yl)urea involves the inhibition of soluble epoxide hydrolase. This enzyme is responsible for the hydrolysis of epoxides to diols. By inhibiting this enzyme, the compound increases the levels of epoxides, which have anti-inflammatory and neuroprotective effects. The molecular targets include:

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-3-(1-propionylpiperidin-4-yl)urea is unique due to its specific inhibition of soluble epoxide hydrolase without affecting other enzymes significantly. This selectivity makes it a valuable compound for studying the role of epoxides in biological systems and for developing targeted therapies .

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

1-phenyl-3-(1-propanoylpiperidin-4-yl)urea

InChI

InChI=1S/C15H21N3O2/c1-2-14(19)18-10-8-13(9-11-18)17-15(20)16-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H2,16,17,20)

InChI Key

XOEKGIBLQVJFBB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCC(CC1)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

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